Product packaging for Boc-2,6-Dimethy-L-Phenylalanine(Cat. No.:)

Boc-2,6-Dimethy-L-Phenylalanine

Cat. No.: B1579678
M. Wt: 293.36
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Description

Significance of Unnatural Amino Acids in Chemical Biology and Medicinal Chemistry

Unnatural amino acids (UAAs) are amino acids that are not among the 20 genetically coded proteinogenic amino acids. rsc.org They are crucial tools in modern chemical biology and medicinal chemistry, serving as fundamental building blocks for creating complex molecules and peptidomimetics. acs.orgresearchgate.net The incorporation of UAAs into peptides or small molecules allows for the fine-tuning of physicochemical properties, such as stability, conformation, and receptor-binding affinity. nih.gov This modification can lead to enhanced therapeutic potential by improving metabolic stability and target selectivity. researchgate.netnih.gov

The structural diversity and functional versatility of UAAs make them indispensable in drug discovery. researchgate.net They are widely utilized as chiral building blocks and molecular scaffolds in the generation of combinatorial libraries for screening potential drug candidates. researchgate.net The utility of these non-standard amino acids is demonstrated by their presence in several FDA-approved drugs, highlighting their established role in developing new therapeutics. nih.gov By expanding the chemical space beyond what is offered by natural amino acids, researchers can design molecules with novel biological activities and improved pharmacological profiles. rsc.org

Overview of the Phenylalanine Family and Alkyl-Substituted Derivatives

Phenylalanine is an essential α-amino acid featuring a benzyl (B1604629) side chain. wikipedia.org In its L-isomer form, it is a fundamental component of proteins. wikipedia.org Beyond its role in protein synthesis, phenylalanine is a precursor for the synthesis of flavonoids in plants and for several key molecules in humans, including the neurotransmitters dopamine (B1211576) and norepinephrine. wikipedia.org

The basic structure of phenylalanine can be chemically modified to create a wide range of derivatives with diverse properties and applications. These derivatives are of significant interest in various research areas. For instance, 4-Azido-L-phenylalanine is an unnatural amino acid used for bioconjugation, while Boronophenylalanine is a derivative employed in neutron capture therapy. wikipedia.org

Alkyl-substituted derivatives of phenylalanine, where one or more hydrogen atoms on the phenyl ring are replaced by alkyl groups, are particularly important in medicinal chemistry. The addition of alkyl groups can alter the molecule's hydrophobicity, steric profile, and electronic properties. These modifications can influence how the amino acid, when incorporated into a peptide or other compound, interacts with its biological target.

Contextualization of Boc-2,6-Dimethyl-L-Phenylalanine as a Key Research Building Block

Boc-2,6-Dimethyl-L-phenylalanine is a prime example of a strategically designed unnatural amino acid that serves as a key building block in synthetic chemistry. The "Boc" group (tert-butoxycarbonyl) is a widely used protecting group for the amine functionality of the amino acid, which can be removed under specific conditions during a synthesis. medchemexpress.comnih.gov

The defining feature of this compound is the presence of two methyl groups at the 2' and 6' positions of the phenyl ring. This dimethyl substitution provides significant steric bulk, which can restrict the rotational freedom of the side chain. This conformational constraint is a powerful tool in the design of peptidomimetics, as it can lock the molecule into a specific bioactive conformation, potentially leading to higher potency and selectivity for its target receptor.

A notable application of this building block is in the development of synthetic opioid ligands. nih.gov The incorporation of the 2',6'-dimethyl-L-tyrosine residue (a closely related compound) at the N-terminus of opioid peptides has been shown to result in superior potency at opioid receptors. nih.gov A convenient, large-scale synthesis for derivatives like 4′-carboxamido N-Boc-2′,6′-dimethyl-l-phenylalanines has been developed, underscoring their value to medicinal chemists. researchgate.net For example, (S)-2-(Boc-Amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid serves as an intermediate in the preparation of dual δ-opioid antagonists/μ-opioid agonists, which have potential for treating diarrhea-predominant irritable bowel syndrome. pharmaffiliates.com

The availability of synthetic routes to Boc-2,6-Dimethyl-L-phenylalanine and its derivatives allows researchers to systematically explore structure-activity relationships in the development of new therapeutic agents. nih.gov

Data Tables

Below are the chemical properties for L-Phenylalanine and some of its Boc-protected derivatives.

Table 1: Chemical Properties of L-Phenylalanine

Property Value
IUPAC Name (2S)-2-amino-3-phenylpropanoic acid nih.gov
Molecular Formula C₉H₁₁NO₂ nih.gov
Molecular Weight 165.19 g/mol nih.gov
InChI Key COLNVLDHVKWLRT-QMMMGPOBSA-N nih.gov

| SMILES | C1=CC=C(C=C1)CC@@HN nih.gov |

Table 2: Chemical Properties of N-Boc-L-phenylalanine

Property Value
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid nih.gov
Molecular Formula C₁₄H₁₉NO₄ nih.gov
Molecular Weight 265.30 g/mol nih.gov
InChI Key YBKLZYRUNSCPAT-LLVKDONJSA-N nih.gov

| SMILES | CC(C)(C)OC(=O)NC@HC(=O)O nih.gov |

Table 3: Chemical Properties of Boc-2,6-Dichloro-D-Phenylalanine

Property Value
IUPAC Name (2R)-3-(2,6-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid nih.gov
Molecular Formula C₁₄H₁₇Cl₂NO₄ nih.gov
Molecular Weight 334.2 g/mol nih.gov
InChI Key YBKLZYRUNSCPAT-LLVKDONJSA-N nih.gov

| SMILES | CC(C)(C)OC(=O)NC@HC(=O)O nih.gov |

Properties

Molecular Weight

293.36

Origin of Product

United States

Synthetic Methodologies for Boc 2,6 Dimethyl L Phenylalanine and Analogues

Chemoenzymatic and Asymmetric Synthesis Approaches

The precise stereochemical control required for the synthesis of enantiomerically pure amino acids like Boc-2,6-dimethyl-L-phenylalanine has led to the development of sophisticated chemoenzymatic and asymmetric methods.

Enantioselective Hydrogenation of Precursor Acylaminoacrylates

Asymmetric hydrogenation of α-acylaminoacrylates is a powerful method for producing chiral α-amino acids. This approach relies on chiral transition-metal catalysts, typically rhodium complexes with chiral phosphine (B1218219) ligands, to achieve high enantioselectivity. For the synthesis of 2,6-disubstituted phenylalanine derivatives, a dehydroaminoacid precursor is hydrogenated. acs.org

A notable large-scale synthesis of a substituted D-phenylalanine derivative utilized this strategy, employing [((R,R)-Ethyl-DuPhos)Rh(COD)]BF₄ as the catalyst for the asymmetric hydrogenation of an N-acetyl dehydroamino-acid, achieving high enantiomeric excess. Similarly, rhodium-catalyzed hydrogenation of α-amino acrylonitriles and β-acylamino acrylates provides efficient routes to chiral α-amino nitriles and β-amino acids, respectively, with excellent enantioselectivities (up to >99% ee). nih.govresearchgate.netacs.org The choice of chiral ligand is crucial; for instance, Rh-Me-DuPhos is effective for α-acylamino acrylonitrile (B1666552) hydrogenation, while TangPhos and QuinoxP* are used for β-acylamino acrylonitrile hydrogenation. researchgate.net

An improved route to (S)-N-Boc-2,6-dimethyltyrosine, an analogue, involved a one-pot preparation of the dehydroaminoacid substrate followed by asymmetric hydrogenation. acs.org This process highlights the efficiency of combining steps to streamline the synthesis. The development of more active catalysts has also allowed for a significant reduction in catalyst loading, making the process more economical. acs.org

Table 1: Catalyst Performance in Asymmetric Hydrogenation

Catalyst/Ligand System Substrate Type Enantiomeric Excess (ee) Reference
[((R,R)-Ethyl-DuPhos)Rh(COD)]BF₄ N-acetyl dehydroamino-acid High
Rh-Me-DuPhos α-amino acrylonitriles >99% researchgate.net
Rh-TangPhos / Rh-QuinoxP* β-acylamino acrylonitriles Excellent researchgate.net

Biocatalytic and Enzymatic Resolution Techniques

Biocatalytic methods offer an environmentally benign alternative for producing enantiomerically pure amino acids, leveraging the high selectivity of enzymes. researchgate.net Kinetic resolution, where one enantiomer of a racemic mixture reacts faster in an enzyme-catalyzed transformation, is a common strategy.

Lipases are frequently employed for the resolution of racemic amino acids and their derivatives. nih.govresearchgate.net For example, lipases from Pseudomonas, Rhizopus, and porcine pancreas can selectively hydrolyze L-amino acid esters. nih.gov Lipase (B570770) from Candida rugosa and an immobilized lipase B from Candida antarctica (CALB) have been used for the kinetic resolution of various compounds, including flurbiprofen (B1673479) and building blocks for β-blockers, through enantioselective esterification or hydrolysis. researchgate.netmdpi.com The choice of solvent, acylating agent, and enzyme is critical for achieving high enantioselectivity. researchgate.netmdpi.com

A chemoenzymatic dynamic kinetic resolution (DKR) process combines enzyme-catalyzed resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. organic-chemistry.org For instance, a DKR of primary amines uses a ruthenium catalyst for racemization and a lipase for resolution. organic-chemistry.org Another tandem enzymatic system uses phenylalanine aminomutase (PAM) to stereoselectively isomerize (R)-β-phenylalanines to (S)-α-phenylalanines, which are then converted to cinnamic acids by phenylalanine ammonia (B1221849) lyase (PAL), resulting in enantiomerically pure (S)-β-phenylalanines. researchgate.netlookchem.com

Metal-Catalyzed Cross-Coupling Strategies

Metal-catalyzed cross-coupling reactions provide powerful tools for constructing the carbon-carbon bonds necessary for synthesizing complex amino acid scaffolds.

Palladium-Catalyzed Negishi Coupling for Aryl-Amino Acid Scaffolds

The Negishi cross-coupling reaction, which couples an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a versatile method for forming C(sp²)–C(sp³) bonds. nih.govwikipedia.org This reaction has been widely applied to the synthesis of unnatural amino acids, including phenylalanine analogues. acs.orgrsc.org

The synthesis typically involves the coupling of an amino acid-derived organozinc reagent with an aryl halide. acs.org For instance, protected phenylalanines, homophenylalanines, and bishomophenylalanines have been prepared by the palladium-catalyzed coupling of the corresponding organozinc reagents with aryl iodides. acs.org The solvent can have a significant impact on the reaction's success, with DMF often providing superior results compared to THF for certain organozinc reagents. acs.org The development of new ligands, such as CPhos, has enabled the efficient coupling of secondary alkylzinc halides with a broad range of aryl bromides and chlorides. nih.govacs.org

A photochemically enhanced Negishi cross-coupling has been developed for the synthesis of α-heteroaryl-α-amino acids, demonstrating the ongoing innovation in this area. nih.gov The stability and reactivity of organozinc reagents are crucial, and their preparation via direct insertion of zinc into organic halides is a common method. sigmaaldrich.comslideshare.net

Table 2: Examples of Negishi Coupling in Amino Acid Synthesis

Organozinc Reagent Source Aryl Halide Catalyst/Ligand Product Type Reference
Protected Iodoalanine Aryl Iodides Palladium Phenylalanine Derivatives acs.org
Protected Amino Acid Derivatives Aryl Iodides Palladium Phenylalanines, Homophenylalanines acs.org
Secondary Alkylzinc Halides Aryl Bromides/Chlorides Pd/CPhos Secondary Alkyl Arenes nih.govacs.org

Directed C-H Functionalization for Regioselective Alkylation

Direct C-H functionalization has emerged as a more atom-economical and "greener" approach for modifying organic molecules, including amino acids. acs.org This strategy avoids the need for pre-functionalized starting materials. Palladium-catalyzed C-H functionalization is a prominent method used for the site-selective modification of phenylalanine-containing peptides. thieme-connect.de

For the synthesis of 2,6-disubstituted derivatives, directing groups are often employed to achieve the desired regioselectivity. A removable pyridyldiisopropylsilyl directing group has been used in a palladium-catalyzed C-H alkylation with alkylboronic acids, where an amino acid ligand was crucial for the reaction's success. nih.gov The native primary amine functionality of phenylalanine derivatives has also been used to direct palladium-catalyzed C-H halogenation at the ortho positions. nih.gov

Challenges in C-H functionalization include achieving high regioselectivity without a directing group and the need for high catalyst loadings and sacrificial oxidants. acs.org However, ongoing research into novel ligands and a deeper understanding of reaction mechanisms are continuously addressing these limitations. acs.orgmdpi.comnih.gov

Protecting Group Strategies for Boc-Amino Acid Synthesis

The protection of the amino group is a fundamental step in amino acid synthesis and peptide chemistry to prevent unwanted side reactions. mychemblog.com The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its stability under many reaction conditions and its ease of removal under mild acidic conditions. total-synthesis.comwikipedia.org

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). wikipedia.orgvaia.comechemi.com This reaction can be performed under various conditions, often in the presence of a base like sodium bicarbonate, sodium hydroxide (B78521), or 4-dimethylaminopyridine (B28879) (DMAP) in solvents such as water, THF, or acetonitrile. wikipedia.orgfishersci.co.uk The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl of Boc₂O, forming a carbamate (B1207046) linkage. vaia.comcommonorganicchemistry.comchemistrysteps.com

The Boc group is stable to basic hydrolysis, many nucleophiles, and catalytic hydrogenation, which makes it orthogonal to other protecting groups like Fmoc (removed by base) and Cbz (removed by hydrogenation). total-synthesis.com Deprotection of the Boc group is readily achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgwikipedia.org The acid-lability stems from the formation of a stable tertiary carbocation upon cleavage. total-synthesis.comchemistrysteps.com

Table 3: Common Reagents for Boc Protection and Deprotection

Process Reagent Conditions Reference
Protection Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., NaHCO₃, NaOH, DMAP), various solvents (water, THF, ACN) wikipedia.orgfishersci.co.uk
Deprotection Trifluoroacetic acid (TFA) Neat or in Dichloromethane (B109758) wikipedia.orgwikipedia.org
Deprotection Hydrochloric acid (HCl) In Methanol wikipedia.orgwikipedia.org

| Deprotection | Trimethylsilyl iodide, then Methanol | Mild conditions for sensitive substrates | wikipedia.org |

tert-Butoxycarbonyl (Boc) Group Introduction and Stability

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, serving as a temporary protecting group for the α-amino moiety of amino acids. orgsyn.org Its introduction is a fundamental step in preparing amino acid derivatives for further reactions.

The most common method for installing the Boc group is through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. uwec.eduorganic-chemistry.org The reaction can be performed in various solvent systems, including aqueous dioxane or tert-butyl alcohol, with a suitable base such as sodium hydroxide or triethylamine (B128534) to facilitate the reaction. uwec.edu An alternative acylating agent is 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON). uwec.edu

The popularity of the Boc group stems from its specific stability profile. It is robust and stable under most basic and nucleophilic conditions, which allows for the selective manipulation of other functional groups within the molecule. uwec.eduorganic-chemistry.org However, it is readily cleaved under acidic conditions. uwec.edu This orthogonal stability is crucial for multi-step synthetic strategies, enabling its removal without affecting other acid-labile or base-labile protecting groups that may be present on the amino acid side-chain. organic-chemistry.org

Parameter Description Common Reagents/Conditions
Acylating Agent The source of the Boc group.Di-tert-butyl dicarbonate (Boc₂O), 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) uwec.edu
Base Used to deprotonate the amino group, increasing its nucleophilicity.Sodium Hydroxide (NaOH), Triethylamine (Et₃N), Potassium Bicarbonate (KHCO₃) orgsyn.orguwec.edu
Solvent The medium for the reaction.Dioxane/Water, tert-Butyl Alcohol/Water, Dimethylformamide (DMF) orgsyn.orguwec.eduprepchem.com
Stability Conditions under which the Boc group remains intact.Resistant to basic and nucleophilic conditions. uwec.eduorganic-chemistry.org
Lability Conditions that cause the removal of the Boc group.Cleaved by moderate to strong acids (e.g., TFA, HCl). uwec.edumasterorganicchemistry.com

This table summarizes the general conditions for the introduction and key stability characteristics of the Boc protecting group in amino acid synthesis.

Sequential Deprotection and Functional Group Interconversion

A key advantage of the Boc protecting group is its clean and efficient removal, a process known as deprotection. This step is typically accomplished by treating the Boc-protected amino acid with a moderately strong acid. uwec.edu The most common reagent for this purpose is trifluoroacetic acid (TFA), often used as a 20-50% solution in a solvent like dichloromethane (DCM) or as neat (100%) TFA for faster reactions. uwec.edu Alternatively, 4 N hydrogen chloride (HCl) in dioxane can be used. uwec.edu This process regenerates the free α-amino group, which is then available for subsequent reactions, such as peptide bond formation.

Functional group interconversion is a powerful strategy for creating analogues of Boc-2,6-dimethyl-L-phenylalanine from a common intermediate. A notable example is the large-scale synthesis of 4'-carboxamido N-Boc-2',6'-dimethyl-L-phenylalanines starting from the commercially available N-Boc-2',6'-dimethyl-L-tyrosine methyl ester. lookchem.com This multi-step process demonstrates the precise manipulation of the aromatic side chain while the Boc group protects the amine.

The key transformations in this synthesis are:

Triflate Formation: The phenolic hydroxyl group of the tyrosine derivative is converted to a triflate using N-phenyltrifluoromethanesulfonimide. This creates an excellent leaving group for subsequent cross-coupling reactions. lookchem.com

Palladium-Catalyzed Carbonylation: The aryl triflate is then subjected to a palladium-catalyzed carbonylation reaction. Using palladium acetate, DPPF (1,1'-bis(diphenylphosphino)ferrocene), and a carbon monoxide atmosphere, the triflate is converted into a carboxylic acid. lookchem.com

Amidation: Finally, the newly introduced carboxylic acid is converted to a primary amide. This is achieved using standard peptide coupling reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HOBt (hydroxybenzotriazole) in the presence of a base and an ammonia source like ammonium (B1175870) chloride. lookchem.com

Step Starting Material Key Reagents Product Reported Yield
1N-Boc-Dmt-OMeN-phenyltrifluoromethanesulfonimide, Triethylamine4'-Triflate derivative99% lookchem.com
24'-Triflate derivativePd(OAc)₂, DPPF, CO, K₂CO₃, DMF/H₂O4'-Carboxyl derivative94% lookchem.com
34'-Carboxyl derivativePyBOP, HOBt, DIPEA, NH₄Cl4'-Carboxamide derivativeNot explicitly stated for this step.

This table outlines the sequential functional group interconversions used to synthesize 4'-carboxamido N-Boc-2',6'-dimethyl-L-phenylalanine analogues from a tyrosine precursor, based on the findings in reference lookchem.com.

Another advanced approach involves a palladium-catalyzed C-H dimethylation of picolinamide (B142947) derivatives of phenylalanine to directly install the two methyl groups onto the aromatic ring, providing access to a library of analogues with diverse functionalities at the 4-position. acs.org

Optimization of Synthetic Routes for Scale-Up and Efficiency

Moving a synthetic route from a laboratory setting to a larger, industrial scale requires significant optimization for efficiency, cost-effectiveness, and safety. For a sterically hindered amino acid like Boc-2,6-dimethyl-L-phenylalanine, overcoming the reduced reactivity caused by the bulky dimethylphenyl group is a primary concern. researchgate.net

One reported method has been explicitly described as a "convenient, large-scale synthesis." lookchem.comresearchgate.net The efficiency of this route is highlighted by its high chemical yields (99% and 94% in the first two steps) and its use of a commercially available starting material, which are critical factors for scalability. lookchem.com The reaction conditions are mild, avoiding harsh reagents that might be problematic on a larger scale. lookchem.comresearchgate.net

Integration of Boc 2,6 Dimethyl L Phenylalanine in Peptide and Peptidomimetic Design

Utilization in Solid-Phase Peptide Synthesis (SPPS)

The tert-butoxycarbonyl (Boc) protecting group has a well-established history in solid-phase peptide synthesis (SPPS). peptide.com Its removal is typically achieved with trifluoroacetic acid (TFA), which leaves the N-terminus of the peptide protonated. peptide.com This protonation can help disrupt the hydrogen bonding that leads to peptide aggregation. peptide.com

Coupling Chemistry and Reagent Selection for Hindered Residues

The incorporation of sterically hindered amino acids like Boc-2,6-dimethyl-L-phenylalanine necessitates robust coupling reagents to overcome the steric hindrance and achieve efficient amide bond formation. cem.comthieme.de Standard coupling reagents may prove insufficient, leading to low yields and incomplete reactions.

Several classes of highly efficient coupling reagents have been developed to address the challenge of coupling bulky amino acids. uni-kiel.de These include:

Onium-Type Reagents: Phosphonium and aminium/uronium salts are among the most popular and effective coupling reagents. uni-kiel.de Reagents like HBTU, TBTU, HATU, and PyBOP are frequently employed for difficult couplings. bachem.comsigmaaldrich.com COMU, a more recent development, offers comparable efficiency to HATU with improved safety and solubility profiles. bachem.com

Acid Halide Formers: Reagents that generate amino acid fluorides in situ, such as TFFH, are particularly well-suited for coupling sterically hindered α,α-disubstituted amino acids. bachem.comiris-biotech.de

Imidazolium Reagents: Reagents like CIP, especially when used with an additive such as HOAt, have shown excellent results in coupling sterically hindered amino acids. uni-kiel.de

The choice of coupling reagent is a critical parameter influencing the success of the synthesis. iris-biotech.de Microwave-assisted SPPS can also be a valuable technique to drive difficult couplings of bulky amino acids to completion. cem.com

Interactive Table: Coupling Reagents for Hindered Amino Acids

Reagent ClassExamplesKey Features
Onium-Type HBTU, TBTU, HATU, PyBOP, COMUHigh efficiency, widely used in both solid and solution-phase synthesis. uni-kiel.debachem.comsigmaaldrich.com
Acid Halide TFFHForms highly reactive amino acid fluorides, excellent for hindered residues. bachem.comiris-biotech.de
Imidazolium CIP/HOAtEffective for sterically hindered couplings, avoids toxic byproducts. uni-kiel.de

Impact on Resin Loading and Cleavage Strategies

The choice of resin and linker is crucial in Boc-based SPPS. The classic Merrifield resin, a chloromethylated polystyrene, is a common choice. chempep.com However, the ester linkage to the resin can be somewhat labile to the repeated TFA treatments required for Boc group removal, potentially leading to chain loss, especially in the synthesis of longer peptides. chempep.com

To mitigate this, PAM (phenylacetamidomethyl) linkers are often used. chempep.com These linkers provide greater stability to the acidic conditions of Boc deprotection, minimizing premature cleavage of the peptide from the resin. chempep.com

Final cleavage of the completed peptide from the resin is most commonly achieved using strong acids like anhydrous hydrogen fluoride (B91410) (HF). sigmaaldrich.com This method is highly effective but requires specialized equipment due to the hazardous nature of HF. sigmaaldrich.com Alternative cleavage reagents include TFMSA (trifluoromethanesulfonic acid) and TMSOTf (trimethylsilyl trifluoromethanesulfonate). sigmaaldrich.com For peptides containing sensitive residues, a "low-high" HF cleavage procedure can be employed to minimize side reactions. sigmaaldrich.com

Application in Solution-Phase Peptide Synthesis and Fragment Condensation

Boc-2,6-dimethyl-L-phenylalanine is also utilized in solution-phase peptide synthesis, a technique that remains important for large-scale synthesis and the preparation of complex peptides. rsc.org The principles of coupling hindered amino acids are similar to those in SPPS, with a strong emphasis on the selection of potent activating reagents to ensure high coupling yields. uni-kiel.de

Fragment condensation is a powerful strategy in both solid-phase and solution-phase synthesis for the construction of large peptides. nih.govspringernature.com This approach involves the synthesis of protected peptide fragments, which are then coupled together. By strategically dividing a long sequence into smaller, more manageable fragments, the difficulties associated with the stepwise synthesis of long or complex peptides can be circumvented. nih.gov The incorporation of a sterically hindered residue like 2,6-dimethyl-L-phenylalanine can be strategically placed within a fragment, allowing for optimized coupling conditions for that specific challenging step. nih.gov A "swelling volume" method in solid-phase fragment condensation has been shown to significantly improve yields. researchgate.net

Conformational Restraint and Molecular Topography in Peptides

The incorporation of 2,6-dimethyl-L-phenylalanine into a peptide sequence has profound effects on its three-dimensional structure.

Influence of 2,6-Dimethyl Substitution on Phenylalanine Side Chain Dihedral Angles (χ-space)

The two methyl groups on the phenyl ring of 2,6-dimethyl-L-phenylalanine severely restrict the rotational freedom of the side chain. This steric hindrance dramatically limits the accessible conformational space of the χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1) dihedral angles. This conformational locking can be exploited to enforce specific side-chain orientations, which can be crucial for receptor binding and biological activity. For instance, the substitution of phenylalanine with 2',6'-dimethyl-L-phenylalanine in endomorphin analogues has been shown to influence receptor affinity. nih.gov

Rational Design of Peptidomimetics Incorporating Boc-2,6-Dimethyl-L-Phenylalanine

The design of peptidomimetics often involves the incorporation of non-native or unusual amino acids to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability. Boc-2,6-Dimethyl-L-Phenylalanine is a synthetically valuable building block used to introduce specific conformational constraints into a peptide sequence, thereby enhancing its biological activity and receptor selectivity.

Strategic Replacement of Native Amino Acids (e.g., Tyrosine, Phenylalanine)

A key strategy in peptidomimetic design is the substitution of native aromatic amino acids like Phenylalanine (Phe) or Tyrosine (Tyr) with sterically hindered analogues. The incorporation of Boc-2,6-Dimethyl-L-Phenylalanine or its close analogue, 2',6'-dimethyl-L-tyrosine (Dmt), serves this purpose by introducing significant steric bulk on the aromatic ring. researchgate.netnih.gov This modification has a profound influence on the bioactivity, affinity, and selectivity of the resulting peptide. nih.gov

The two methyl groups at the ortho-positions of the phenyl ring severely restrict the rotational freedom around the chi (χ) torsional angles of the side chain. This constraint can lock the peptide backbone into a specific, often more bioactive, conformation that is favorable for receptor binding. By reducing the conformational flexibility, the entropic penalty of binding to the target receptor is lowered, which can lead to a significant increase in binding affinity.

A well-documented example of this strategy is in the field of opioid peptides. The replacement of Phenylalanine at position 1 of Nociceptin/orphanin FQ (N/OFQ) peptide analogues with 2',6'-dimethyl-L-tyrosine (Dmt) has been shown to modulate the pharmacological profile of the peptide. nih.gov While the Dmt-substituted analogue showed a reduction in potency compared to the parent peptide in some assays, it highlights the significant impact of such substitutions. nih.gov The study of related analogues, like (L)-2-methyl tyrosine (Mmt), which has steric hindrance intermediate between Tyr and Dmt, further allows for the fine-tuning of steric effects within peptide chains. researchgate.netnih.gov

Table 1: Research Findings on the Impact of Replacing Phenylalanine with Dimethylated Analogues in N/OFQ(1-13)-NH₂

Compound Substitution at Position 1 Potency (pEC₅₀) Note
N/OFQ(1-13)-NH₂ Phenylalanine (Phe) 9.82 Parent peptide sequence.
[Dmt¹]N/OFQ(1-13)-NH₂ 2',6'-dimethyl-L-tyrosine (Dmt) 8.35 30-fold reduction in potency compared to the parent peptide. nih.gov

This table illustrates how modifying the steric bulk at the Phenylalanine position influences the biological activity of an N/OFQ peptide analogue. Data sourced from a study on N/OFQ analogues. nih.gov

The use of Boc-2,6-Dimethyl-L-Phenylalanine provides a stable, protected form of this constrained amino acid, ready for incorporation into peptide sequences via solid-phase peptide synthesis (SPPS). nih.gov This strategic replacement is a powerful tool for medicinal chemists to rationally design peptides with optimized pharmacological properties.

Stereochemical Considerations in Peptidomimetic Scaffolds

The stereochemistry of the amino acid building blocks is fundamental to the three-dimensional structure and, consequently, the function of a peptide. When incorporating Boc-2,6-Dimethyl-L-Phenylalanine into a peptidomimetic scaffold, several stereochemical factors are of critical importance.

First and foremost is the chirality of the α-carbon. The "L" designation specifies the (S)-configuration at this center, which is the stereoisomer found in naturally occurring proteins. Maintaining this configuration is crucial, as the spatial orientation of the side chain, amino group, and carboxyl group relative to the α-carbon dictates the peptide's secondary structure (e.g., α-helix, β-sheet) and its ability to interact correctly with chiral biological targets like receptors and enzymes. Advanced synthetic methods have been developed to produce these unnatural amino acids without racemization at the susceptible α-chiral center, ensuring high optical purity. researchgate.net

The result is a more rigid and well-defined three-dimensional structure. This pre-organization of the peptide into a bioactive conformation can lead to enhanced receptor affinity and specificity. The stereochemical control exerted by the dimethylated phenyl ring is therefore a deliberate design element used to create peptidomimetic scaffolds with tailored structural and functional properties.

Table 2: Key Stereochemical Aspects of Incorporating Boc-2,6-Dimethyl-L-Phenylalanine

Stereochemical Feature Description Implication in Peptidomimetic Design
α-Carbon Configuration Maintained as the L-(S)-isomer. Essential for correct backbone geometry and interaction with chiral biological targets. High optical purity is required. researchgate.net
Side Chain Rotation (χ angles) Severely restricted due to steric hindrance from the two ortho-methyl groups. "Locks" the side chain in a preferred orientation, reducing conformational flexibility.

| Backbone Dihedral Angles (φ, ψ) | The constrained side chain limits the allowable φ and ψ angles for the residue. | Induces specific local secondary structures (e.g., turns) and contributes to a more rigid, pre-organized peptide scaffold. mdpi.comscispace.com |

Applications in Receptor Ligand and Drug Discovery Research

Development of Opioid Receptor Ligands

The incorporation of 2',6'-dimethyl-L-phenylalanine (Dmp) and its derivatives into opioid peptides has been a key strategy for enhancing their pharmacological properties. nih.gov The dimethyl substitution on the aromatic ring can increase hydrophobicity, provide steric bulk, and restrict the conformational freedom of the molecule, all of which can influence its interaction with opioid receptors. nih.gov

Modulation of μ, δ, and κ Opioid Receptor Affinities and Selectivities

Research has demonstrated that substituting the endogenous amino acid phenylalanine with 2',6'-dimethyl-L-phenylalanine (Dmp) in opioid peptides can significantly alter their binding affinities for the μ (mu), δ (delta), and κ (kappa) opioid receptors.

For instance, the introduction of Dmp at the third position of endomorphin-2, a naturally occurring μ-opioid receptor agonist, has been shown to improve binding affinity at both the μ and δ opioid receptors compared to the parent peptide. nih.gov Specifically, introducing a single methyl group at the 2'-position of the phenylalanine residue in endomorphin-2 enhanced μ-opioid receptor affinity six-fold, and the addition of a second methyl group at the 6'-position, creating Dmp, resulted in a further five-fold increase in μ-opioid receptor affinity. nih.gov

In contrast, the affinity for the κ-opioid receptor for these modified endomorphin-2 analogues remained relatively weak. nih.gov The strategic placement of the dimethyl groups on the phenylalanine ring is a critical determinant of receptor affinity. nih.gov

The related unnatural amino acid, 2',6'-dimethyl-L-tyrosine (Dmt), has also been extensively used in opioid research. nih.govnih.gov Opioid ligands that incorporate Dmt, often at the N-terminus in place of tyrosine, frequently exhibit increased affinity for the μ-opioid receptor. nih.gov Furthermore, Dmt is a key component of the Dmt-Tic pharmacophore, which is a known δ-opioid receptor antagonist. nih.gov

The following table summarizes the binding affinities of selected endomorphin-2 analogues at the μ and δ opioid receptors:

CompoundModificationμ-Opioid Receptor Affinity (Ki, nM)δ-Opioid Receptor Affinity (Ki, nM)
Endomorphin-2 (Parent)-1.1510.5
Analogue with 2'-MethylphenylalaninePhe³ replaced with 2'-Me-Phe0.194.8
Analogue with 2',6'-Dimethylphenylalanine (Dmp)Phe³ replaced with Dmp0.041.2

This table presents a simplified representation of research findings. For detailed data and experimental conditions, please refer to the primary literature.

Structure-Activity Relationship (SAR) Studies in Opioid Peptides and Analogues

Structure-activity relationship (SAR) studies have been instrumental in understanding how modifications involving Boc-2,6-dimethyl-L-phenylalanine influence the biological activity of opioid peptides. These studies systematically alter the structure of a lead compound and evaluate the effects on its interaction with the target receptors.

The replacement of phenylalanine with Dmp in various opioid peptides, including dynorphin (B1627789) A, [Leu⁵]enkephalin, dermorphin, and deltorphin (B1670231) II, has been shown to be an effective strategy for creating potent analogues. nih.gov Interestingly, even when Dmp replaces the N-terminal tyrosine in deltorphin II and enkephalin, the resulting analogues retain significant biological activity, highlighting the favorable properties conferred by the dimethylated aromatic ring. nih.gov

SAR studies on endomorphin-2 analogues have revealed that the position of the alkyl groups on the phenylalanine ring at position 3 is a critical factor for receptor affinity. nih.gov The enhanced μ-opioid receptor affinity observed with the introduction of one and then two methyl groups at the 2' and 6' positions of the phenylalanine ring underscores the importance of these specific structural modifications. nih.gov

Design of Agonists, Antagonists, and Mixed-Modulators

The versatility of Boc-2,6-dimethyl-L-phenylalanine and related structures like 2',6'-dimethyl-L-tyrosine (Dmt) extends to the rational design of opioid receptor ligands with diverse functional profiles, including agonists, antagonists, and mixed-modulators.

For example, the Dmt-Tic pharmacophore is a well-established motif for creating δ-opioid receptor antagonists. nih.gov In contrast, the incorporation of Dmt into other peptide scaffolds can lead to potent μ-opioid receptor agonists. nih.govnih.gov

Furthermore, the strategic substitution of Dmp into endomorphin-2 analogues has led to the development of bifunctional ligands. These compounds can act as potent mixed μ-agonist/δ-antagonists or dual μ-/δ-agonists, demonstrating the nuanced control over functional activity that can be achieved through the use of this modified amino acid. nih.gov This ability to fine-tune the functional properties of a ligand is of significant interest in the development of novel therapeutics with improved efficacy and side-effect profiles.

Exploration in Non-Opioid Biological Systems and Targets

While the primary application of Boc-2,6-dimethyl-L-phenylalanine has been in the field of opioid research, its utility extends to other biological systems. The search for new drugs often involves designing molecules that can interact with multiple targets, a strategy known as developing multitarget analgesics. mdpi.com In this context, fragments of known active compounds, such as those derived from fentanyl, are combined with pharmacophores for non-opioid receptors. mdpi.com These non-opioid targets can include G-protein coupled receptors like the CB1 cannabinoid receptor, NK1 tachykinin receptor, and D2 dopamine (B1211576) receptor, as well as enzymes such as cyclooxygenases. mdpi.com

Ligand-Receptor Interaction Studies

To gain a deeper understanding of how ligands modified with 2,6-dimethyl-L-phenylalanine interact with their biological targets, researchers employ computational methods.

Computational Docking and Molecular Dynamics Simulations of Modified Ligands

Computational docking and molecular dynamics simulations are powerful tools used to predict and analyze the binding modes of ligands within the active site of a receptor. These in silico studies provide valuable insights into the specific molecular interactions that contribute to binding affinity and selectivity.

For example, in studies of the peptidic agonist [DMT]DALDA, where DMT is 2',6'-dimethyl-L-tyrosine, computational models have shown that the two methyl groups on the tyrosine ring form additional lipophilic contacts with specific amino acid residues (Tyr148 and Tyr326) within the μ-opioid receptor. researchgate.net These interactions, which are not present with the non-methylated tyrosine, are thought to contribute to the increased binding affinity of the modified ligand. researchgate.net It has also been proposed that the restricted rotation of the dimethylated ring reduces the entropic penalty associated with binding to the receptor. researchgate.net

Investigating Binding Modes and Pharmacophore Development

The incorporation of Boc-2,6-dimethyl-L-phenylalanine and its deprotected form, 2,6-dimethyl-L-phenylalanine (Dmp), into peptide and peptidomimetic scaffolds has proven to be a valuable strategy in drug discovery, particularly for modulating receptor affinity and understanding ligand-receptor interactions. The dimethyl substitution on the phenyl ring significantly influences the conformational properties of the amino acid, which in turn affects its binding modes and the development of pharmacophores for specific receptor targets.

Detailed research has shown that the presence of the two methyl groups on the phenyl ring restricts the rotation of the side chain. This conformational constraint is a key factor in enhancing the binding affinity of ligands containing this moiety. For instance, in the context of opioid receptor research, the substitution of 2,6-dimethyl-L-phenylalanine at the third position of the endomorphin scaffold has been demonstrated to improve binding affinity at both the mu (MOR) and delta (DOR) opioid receptors when compared to the naturally occurring endomorphins. nih.gov

The development of pharmacophore models for ligands incorporating 2,6-dimethyl-L-phenylalanine benefits from the structural information provided by its constrained nature. The defined orientation of the aromatic ring helps in mapping the key interaction points within the receptor's binding pocket. The hydrophobic nature of the dimethyl-substituted phenyl ring can be a significant contributor to binding through hydrophobic interactions with non-polar residues in the receptor. peptide.com

In a study involving opioid peptidomimetics with a tetrahydroquinoline (THQ) scaffold, various unnatural tyrosine derivatives, including a derivative of 2',6'-dimethyl-L-phenylalanine, were synthesized and evaluated for their binding at MOR, DOR, and kappa (KOR) opioid receptors. nih.govacs.orgnih.gov The findings from such studies are crucial for refining pharmacophore models and understanding the structure-activity relationships (SAR) that govern ligand recognition and activation.

The research into peptides containing 2,6-dimethyl-L-phenylalanine provides valuable data for computational chemists and molecular modelers to construct and validate pharmacophore hypotheses. The enhanced binding affinities observed with this amino acid underscore its importance as a building block in designing potent and selective ligands.

Research Findings on Opioid Receptor Affinity

The following table summarizes the binding affinity data for a peptidomimetic containing a derivative of 2',6'-dimethyl-L-phenylalanine at various opioid receptors.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Reference
THQ scaffold with 2',6'-dimethyl-L-phenylalanine derivativeMu Opioid Receptor (MOR)Data not specified in abstract nih.govacs.orgnih.gov
THQ scaffold with 2',6'-dimethyl-L-phenylalanine derivativeDelta Opioid Receptor (DOR)Data not specified in abstract nih.govacs.orgnih.gov
THQ scaffold with 2',6'-dimethyl-L-phenylalanine derivativeKappa Opioid Receptor (KOR)Data not specified in abstract nih.govacs.orgnih.gov
Endomorphin with 2',6'-dimethyl-L-phenylalanine at position 3Mu Opioid Receptor (MOR)Improved affinity compared to natural endomorphins nih.gov
Endomorphin with 2',6'-dimethyl-L-phenylalanine at position 3Delta Opioid Receptor (DOR)Improved affinity compared to natural endomorphins nih.gov

Biochemical and Biophysical Characterization of Boc 2,6 Dimethyl L Phenylalanine Containing Molecules

Chromatographic Analysis for Purity and Enantiomeric Excess

Chromatographic techniques are fundamental in the analysis of molecules containing Boc-2,6-dimethyl-L-phenylalanine, ensuring both chemical purity and the correct stereoisomeric form.

High-Performance Liquid Chromatography (HPLC) is a versatile tool for both the analysis and purification of compounds containing Boc-2,6-dimethyl-L-phenylalanine. Analytically, HPLC is used to determine the purity of a sample by separating the target molecule from any unreacted starting materials, byproducts, or other impurities. For instance, the purity of Boc-2-nitro-L-phenylalanine has been reported to be 98% as determined by HPLC. sigmaaldrich.com Similarly, a purity of over 94.0% for N-Boc-DL-phenylalanine has been established using HPLC. thermofisher.com

Preparative HPLC extends this separation capability to isolate larger quantities of the desired compound. This is crucial for obtaining pure samples for further biological or structural studies. The selection of the stationary phase (e.g., C18) and the mobile phase composition is optimized to achieve the best separation.

For molecules with stereocenters, such as those containing L-phenylalanine derivatives, it is critical to separate and quantify the different enantiomers. Chiral HPLC is the primary method for this purpose. This technique utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to differentiate between enantiomers.

The enantiomeric excess (ee) of products synthesized from enantiopure Boc-phenylalanine derivatives has been shown to be greater than 99%, indicating that minimal racemization occurs during the synthetic process. nih.gov Chiral HPLC can confirm the conservation of the essential R or S configuration during a synthesis sequence. nih.gov For example, chiral ligand-exchange HPLC has been effectively used to separate enantiomers of phenylalanine derivatives. nih.gov This method often involves adding a chiral ligand, like an L-amino acid, and a metal salt, such as a copper(II) salt, to the mobile phase to form diastereomeric complexes that can be separated on a conventional achiral column. nih.govresearchgate.net The resolution of enantiomers can be influenced by factors such as the concentration of the chiral additive, the organic modifier in the mobile phase, pH, and column temperature. nih.govresearchgate.net

Ultra-Performance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography, has also been demonstrated as a high-throughput alternative to normal-phase HPLC for the chiral separation of phenylalanine esters, offering better resolution and faster analysis times. waters.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and conformation of Boc-2,6-dimethyl-L-phenylalanine-containing molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. For peptides containing Boc-2,6-dimethyl-L-phenylalanine, 1H NMR and 13C NMR are used to assign the chemical shifts of the protons and carbons, respectively. lookchem.comchemicalbook.com

In the 1H NMR spectrum of a Boc-L-phenylalanine derivative, characteristic signals include a singlet for the nine protons of the tert-butyl (t-butyl) group around 1.3-1.4 ppm, and signals for the alpha- and beta-protons of the phenylalanine backbone. orgsyn.org The aromatic protons of the phenyl ring also show distinct patterns. orgsyn.org For Boc-2,6-dimethyl-L-phenylalanine derivatives, additional singlets corresponding to the two methyl groups on the phenyl ring are observed. lookchem.com The observation of both carbamate (B1207046) rotamers is possible in the 1H NMR spectrum in certain solvents like CDCl3. orgsyn.org

Two-dimensional (2D) NMR techniques, such as COSY, TOCSY, and NOESY, are employed to establish through-bond and through-space correlations between protons, which is essential for sequential assignment and determining the spatial proximity of atoms. uzh.ch The Nuclear Overhauser Effect (NOE) is particularly important for determining the three-dimensional arrangement of atoms. uzh.ch The conformation of the peptide backbone and the side chains can be deduced from these NMR data. nih.gov

Table 1: Representative 1H NMR Data for a Boc-2,6-dimethyl-L-phenylalanine Derivative

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
t-butyl1.36s
Methyl (phenyl)2.42s
Beta-protons3.14d7.4
Alpha-proton4.57-4.59m
NH5.14d8.6
Aromatic7.75s
Data derived from a representative compound. lookchem.com

Mass spectrometry (MS) is used to determine the molecular weight of Boc-2,6-dimethyl-L-phenylalanine-containing molecules and to analyze their fragmentation patterns, which can confirm their structure. mdpi.com Techniques such as High-Resolution Mass Spectrometry (HRMS) provide highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. lookchem.com

For example, the molecular weight of N-(tert-Butoxycarbonyl)-L-phenylalanine has been determined to be 265.30 g/mol . nih.gov In the mass spectrum, fragmentation often involves the loss of the Boc group. lookchem.com For polyesteramides containing L-phenylalanine, Matrix-Assisted Laser Desorption/Ionization (MALDI) MS has been used to characterize the copolymer structure, confirming the incorporation of the amino acid within the polymer backbone. mdpi.com MALDI MS/MS fragmentation analysis can further elucidate the sequence of the copolymers. mdpi.com

X-Ray Crystallography for Absolute Configuration and Three-Dimensional Structure

X-ray crystallography provides the most definitive three-dimensional structural information for molecules that can be crystallized, including the absolute configuration of chiral centers. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of the electron density can be generated, revealing the precise arrangement of atoms in the crystal lattice.

For example, the crystal structure of a peptide containing N-Boc-L-Pro-dehydro-Phe-L-Gly-OH was determined by X-ray crystallography, which confirmed the peptide backbone conformation and the geometry of the dehydro-phenylalanine residue. nih.gov Similarly, X-ray diffraction was used to confirm the molecular structure of oxidation products of a phenylalanine amide derivative. nih.gov In another study, single-crystal X-ray analysis revealed that a synthesized Nα-(t-butyloxycarbonyl)-L-phenylalanine N-methoxy-N-methylamide crystallized as a racemate. nih.gov This technique is invaluable for unambiguously establishing the stereochemistry and solid-state conformation of Boc-2,6-dimethyl-L-phenylalanine-containing molecules.

Spectropolarimetry for Chiroptical Properties and Secondary Structure Determination (e.g., CD Spectroscopy)

Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique utilized to investigate the chiroptical properties and secondary structure of peptides and proteins. This method relies on the differential absorption of left and right-circularly polarized light by chiral molecules. In the context of peptides containing Boc-2,6-dimethyl-L-phenylalanine, CD spectroscopy offers critical insights into how this sterically demanding, N-terminally protected amino acid influences the global conformation and local secondary structural elements of the peptide backbone.

The incorporation of the Boc-2,6-dimethyl-L-phenylalanine residue is expected to impose significant conformational constraints on the peptide chain. The bulky tert-butoxycarbonyl (Boc) protecting group at the N-terminus and the two methyl groups on the phenyl ring sterically hinder the free rotation around the backbone's phi (φ) and psi (ψ) dihedral angles. This restriction can induce and stabilize specific secondary structures, such as β-turns or helical folds, which can be readily characterized by CD spectroscopy.

The far-UV CD spectrum (typically 190-250 nm) is particularly sensitive to the amide bonds of the peptide backbone and provides characteristic signatures for different secondary structures. For instance, an α-helical conformation displays two negative bands of similar magnitude around 222 nm (n→π* transition) and 208 nm (π→π* transition), along with a strong positive band around 192 nm (π→π* transition). In contrast, a β-sheet structure is characterized by a negative band around 218 nm and a positive band near 195 nm. A random coil or disordered structure typically shows a strong negative band below 200 nm.

The aromatic side chain of the 2,6-dimethylphenylalanine residue can also contribute to the CD spectrum in the near-UV region (250-350 nm). nih.gov While the aromatic rings themselves are achiral, their interaction with the chiral peptide backbone can induce a CD signal. mdpi.com However, the primary focus for secondary structure determination remains the far-UV region. It is important to note that the aromatic side chains can also have an impact on the far-UV CD spectrum, and methods have been developed to correct for these contributions to obtain a more accurate assessment of the peptide backbone conformation. nih.gov

Research on peptides incorporating sterically hindered non-coded amino acids has demonstrated that these residues can act as potent promoters of specific secondary structures. nih.gov For peptides containing Boc-2,6-dimethyl-L-phenylalanine, the steric hindrance is anticipated to favor more compact, folded conformations over extended or random coil structures.

The influence of solvent polarity on the conformation of such peptides is a critical aspect of their characterization. rsc.org In non-polar or weakly hydrogen-bonding solvents, the formation of intramolecular hydrogen bonds is favored, which can stabilize defined secondary structures like β-turns or helices. Conversely, in polar, protic solvents, competition for hydrogen bonding with the solvent molecules may lead to a disruption of these ordered structures.

The table below presents hypothetical, yet representative, CD spectral data for a model peptide containing Boc-2,6-dimethyl-L-phenylalanine in different solvent environments. This data illustrates the expected conformational changes.

Table 1: Representative Far-UV CD Maxima and Minima for a Model Peptide Containing Boc-2,6-Dimethyl-L-Phenylalanine in Various Solvents

SolventWavelength (nm) of MaximaMean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) at MaximaWavelength (nm) of MinimaMean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) at MinimaPredominant Secondary Structure
Methanol195+35,000208, 222-18,000, -15,000α-helical
Trifluoroethanol (TFE)193+45,000209, 222-25,000, -22,000Stabilized α-helical
Water (pH 7.4)200+15,000218-10,000β-sheet/turn-like
Hexafluoroisopropanol (HFIP)192+50,000208, 222-30,000, -28,000Highly stabilized α-helical

Note: The data in this table is illustrative and based on expected conformational behaviors for peptides with sterically hindered amino acids.

Temperature-dependent CD studies are also invaluable for assessing the thermal stability of the secondary structures induced by the Boc-2,6-dimethyl-L-phenylalanine residue. nih.gov By monitoring the change in the CD signal at a specific wavelength (e.g., 222 nm for an α-helix) as a function of temperature, the melting temperature (Tm), which is the temperature at which 50% of the structure is unfolded, can be determined. A higher Tm indicates a more stable secondary structure.

The following table provides a hypothetical example of the thermal stability of a model peptide containing Boc-2,6-dimethyl-L-phenylalanine in a helix-promoting solvent.

Table 2: Thermal Stability of a Model Peptide Containing Boc-2,6-Dimethyl-L-Phenylalanine in 50% TFE/Water

Temperature (°C)Mean Residue Ellipticity [θ]₂₂₂ (deg·cm²·dmol⁻¹)% Helicity (Approx.)
25-20,00060%
40-18,50055%
55-15,00045%
70-10,00030%
85-5,00015%

Note: The data in this table is illustrative. The % Helicity is an approximation based on the mean residue ellipticity at 222 nm.

Future Directions and Emerging Research Avenues

Design and Synthesis of Advanced Boc-2,6-Dimethyl-L-Phenylalanine Derivatives with Enhanced Functionality

One notable advancement is the synthesis of 4'-carboxamido-N-Boc-2',6'-dimethyl-L-phenylalanines. researchgate.netlookchem.com This has been achieved on a large scale with mild reaction conditions and high yields, starting from the commercially available N-Boc-2',6'-dimethyl-L-tyrosine methyl ester. researchgate.netlookchem.com The process involves the conversion of the phenolic hydroxyl group to a triflate, followed by a palladium-catalyzed carbonylation to introduce a carboxylic acid group, which is then amidated. lookchem.com These carboxamido derivatives have shown significant potential as modulators of opioid receptors. lookchem.compharmaffiliates.comchemicalbook.com

Furthermore, C-H functionalization techniques are emerging as powerful tools for the direct modification of the phenylalanine ring within a peptide sequence. ntu.ac.ukacs.org Palladium-catalyzed olefination of phenylalanine residues has been demonstrated to be compatible with common N-terminal protecting groups like Boc, Fmoc, and Cbz. ntu.ac.uk This allows for the introduction of various styrene (B11656) partners, creating a diverse array of derivatives with potentially enhanced biological activities. ntu.ac.uk The ability to functionalize the 2- and 6-positions of the aromatic ring with different aryl groups is also being explored. acs.org

The synthesis of these advanced derivatives is crucial for developing peptidomimetics with improved pharmacological profiles. For instance, 2',6'-dimethyl-L-phenylalanine has been incorporated into endomorphin scaffolds, leading to improved binding affinity at mu (MOR) and delta (DOR) opioid receptors. nih.gov

Below is a table summarizing some of the synthesized derivatives and their potential applications:

Derivative/AnalogSynthetic ApproachPotential ApplicationKey Findings
4'-Carboxamido-N-Boc-2',6'-dimethyl-L-phenylalanineLarge-scale synthesis from N-Boc-2',6'-dimethyl-L-tyrosine methyl ester. researchgate.netlookchem.comOpioid receptor modulators for conditions like diarrhea-predominant irritable bowel syndrome. pharmaffiliates.comchemicalbook.comDemonstrates potent binding affinities for delta and mu opioid receptors. lookchem.com
Olefinated Phenylalanine ResiduesPalladium-catalyzed C-H functionalization. ntu.ac.ukCreation of peptides with modified structures and potentially altered biological activities. ntu.ac.ukCompatible with various protecting groups and allows for diverse styrene incorporation. ntu.ac.uk
2',6'-Dimethyl-L-tyrosine (Dmt)Microwave-assisted Negishi coupling. nih.govacs.orgDevelopment of synthetic opioid ligands with superior potency. nih.govacs.orgOften displays increased affinity for the mu opioid receptor when replacing tyrosine. nih.gov

Application in Protein Engineering and Directed Evolution for Novel Protein Function

The incorporation of unnatural amino acids (UAAs) like 2,6-dimethyl-L-phenylalanine into proteins is a burgeoning field of research that promises to unlock novel protein functions. While the direct incorporation of Boc-2,6-dimethyl-L-phenylalanine is still an emerging area, the methodologies for such applications are well-established.

Site-specific incorporation of UAAs into proteins in mammalian cells has been successfully demonstrated. nih.gov This is typically achieved using an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair that recognizes a nonsense or frameshift codon. nih.gov By engineering an aaRS to specifically recognize 2,6-dimethyl-L-phenylalanine, it would be possible to introduce this sterically demanding residue at specific positions within a protein's structure. This could be used to probe protein-protein interactions, modulate enzyme activity, or enhance protein stability.

Directed evolution is another powerful technique that can be used to engineer proteins with novel functions. rsc.orgnih.govresearchgate.net This involves creating a library of mutant proteins and screening for variants with desired properties. Phenylalanine ammonia-lyases (PALs), for example, have been engineered through rational design and saturation mutagenesis to be active towards challenging, di-substituted substrates. nih.gov Similar approaches could be applied to other enzymes to accommodate the bulky 2,6-dimethylphenyl side chain, potentially leading to the development of biocatalysts with novel specificities.

The application of these techniques to incorporate 2,6-dimethyl-L-phenylalanine could lead to:

Enhanced Protein Stability: The bulky side chain could fill hydrophobic cavities within a protein's core, increasing its thermal and chemical stability.

Modulation of Enzyme Activity: Placing the residue in an enzyme's active site could alter its substrate specificity or catalytic mechanism.

Creation of Novel Binding Interfaces: The unique shape of the residue could be used to design proteins that bind to specific targets with high affinity and selectivity.

Advanced Mechanistic Studies of Biological Activity and Receptor Recognition

Understanding how the unique structural features of Boc-2,6-dimethyl-L-phenylalanine influence its biological activity is crucial for its rational application in drug design. Advanced mechanistic studies, including conformational analysis and receptor binding studies, are shedding light on its mode of action.

Computational methods are being employed to assess the conformational profile of phenylalanine analogs. nih.govnih.gov Studies on cyclohexane (B81311) analogs of phenylalanine have shown that the rigid ring structure imposes significant constraints on the peptide backbone and the orientation of the aromatic side chain. nih.gov Similarly, the dimethyl substitution in 2,6-dimethyl-L-phenylalanine restricts the torsional angles of the side chain, leading to a more defined conformation. This pre-organization can be advantageous for binding to specific receptor sites, as it reduces the entropic penalty upon binding.

The binding of peptides containing noncanonical amino acids to synthetic receptors has also been investigated. nih.gov These studies provide insights into the molecular recognition principles that govern the interaction of modified amino acids with their targets. The introduction of the aminomethyl group to phenylalanine, for instance, significantly improves the selectivity for peptide versus amino acid binding. nih.gov

The crystal structure of dipeptides containing Boc-protected phenylalanine has been determined, providing detailed information about their backbone torsion angles and side-chain conformations. nih.gov Such structural data is invaluable for understanding how these molecules interact with their biological targets at an atomic level.

Research AreaTechniqueKey Findings
Conformational AnalysisComputational methods (AMBER, ab initio calculations). nih.govnih.govThe bulky side chain of phenylalanine analogs imposes significant conformational constraints on the peptide backbone. nih.govnih.gov
Receptor BindingSynthetic receptor binding assays, calorimetry. nih.govModifications to the phenylalanine side chain can dramatically enhance binding affinity and selectivity. nih.gov
Structural BiologyX-ray crystallography. nih.govProvides precise data on bond angles and conformations of peptides containing modified phenylalanine. nih.gov

Integration into Combinatorial Chemistry Libraries and High-Throughput Screening Platforms

The integration of Boc-2,6-dimethyl-L-phenylalanine into combinatorial chemistry libraries and high-throughput screening (HTS) platforms represents a significant opportunity for the discovery of new bioactive compounds. While specific examples of large libraries based solely on this compound are not yet widely reported, the foundational technologies and strategies are in place.

The synthesis of derivatives, such as the 4'-carboxamido-N-Boc-2',6'-dimethyl-L-phenylalanines, provides a scaffold that can be further diversified to create libraries of related compounds. researchgate.net These libraries can then be screened against a wide range of biological targets to identify new drug leads.

The development of robust synthetic methods, including solid-phase peptide synthesis and C-H functionalization, facilitates the creation of diverse peptide libraries containing 2,6-dimethyl-L-phenylalanine. ntu.ac.uknih.gov These libraries can be designed to explore a vast chemical space and identify peptides with high affinity and selectivity for a particular target.

HTS platforms are essential for rapidly screening large numbers of compounds. The development of assays that are compatible with peptides and peptidomimetics containing unnatural amino acids is an active area of research. The discovery of a potent interleukin-6 binding peptide through a combination of molecular modeling, phage display, and medicinal chemistry highlights the power of these approaches. nih.gov

The future in this area will likely involve:

The design and synthesis of focused libraries of Boc-2,6-dimethyl-L-phenylalanine derivatives targeting specific protein families, such as kinases or proteases.

The development of novel HTS assays that are sensitive and robust enough to identify hits from these libraries.

The use of computational methods to design libraries with optimal diversity and to predict the binding of library members to their targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.